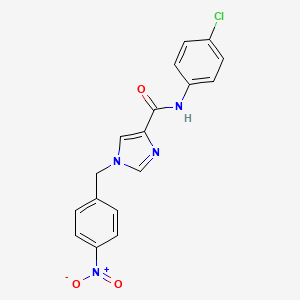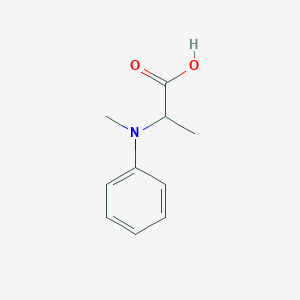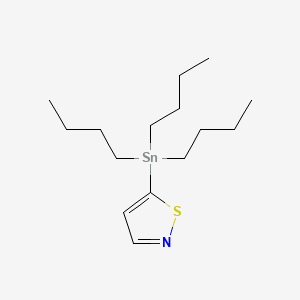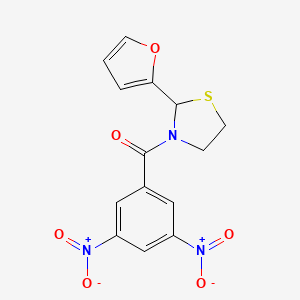
2,3,7-Trimethylocta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Trimethylocta-2,6-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of monoterpenoid alcohol, which is a class of terpenes consisting of two isoprene units. This compound is known for its pleasant floral aroma and is commonly found in essential oils of various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,7-Trimethylocta-2,6-dien-1-ol can be synthesized through several methods. One common approach is the isolation from plant essential oils rich in geraniol, such as citronella oil and rose grass oil . Another method involves the acetylation of geraniol followed by fractionation .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources. The essential oils are distilled or extracted from plants, and the compound is then isolated through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,7-Trimethylocta-2,6-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to substitute the hydroxyl group.
Major Products
Scientific Research Applications
2,3,7-Trimethylocta-2,6-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its role in plant metabolism and its effects on insect behavior.
Medicine: It has potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 2,3,7-Trimethylocta-2,6-dien-1-ol involves its interaction with cellular membranes and enzymes. It can disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound also inhibits the activity of certain enzymes, which contributes to its antimicrobial properties .
Comparison with Similar Compounds
2,3,7-Trimethylocta-2,6-dien-1-ol is similar to other monoterpenoid alcohols such as geraniol and nerol. it is unique in its specific structure and the presence of three methyl groups, which contribute to its distinct chemical properties and aroma .
Similar Compounds
Geraniol: A monoterpenoid alcohol with a similar structure but different stereochemistry.
Nerol: Another isomer of geraniol with a cis-configuration.
Linalool: A monoterpenoid alcohol with a different arrangement of the double bonds.
Properties
IUPAC Name |
(2E)-2,3,7-trimethylocta-2,6-dien-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,12H,5,7-8H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKBQDDEUWNIT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C(C)CO)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C(\C)/CO)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)


![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)
![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)
![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)
![Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2968937.png)
![1-(4-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopentane-1-carboxamide](/img/structure/B2968938.png)

![4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2968942.png)

![4-TERT-BUTYL-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2968945.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2968946.png)
